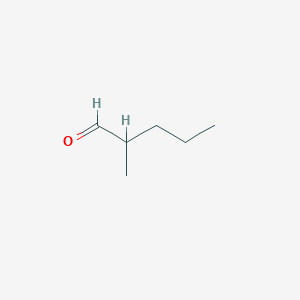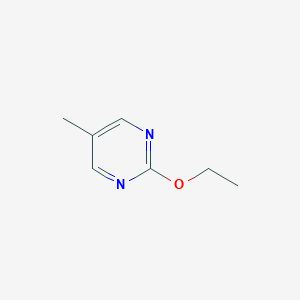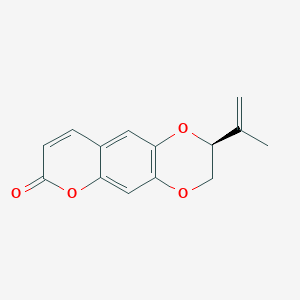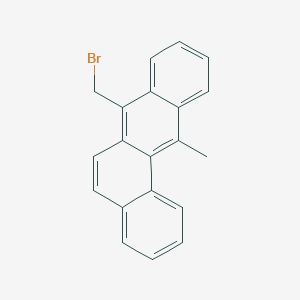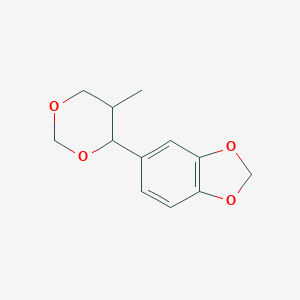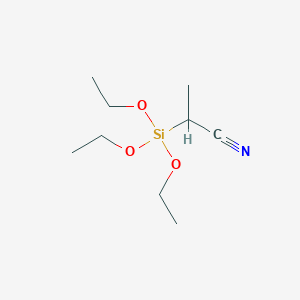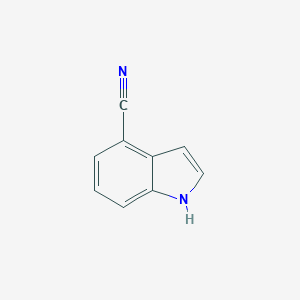
4-Cyanoindole
Übersicht
Beschreibung
4-Cyanoindole is a compound of interest in various fields of chemistry and materials science due to its unique structural and electronic properties. It serves as a building block for more complex molecular structures and has been studied for its potential applications in various chemical reactions and as a component in electronic materials.
Synthesis Analysis
The synthesis of 4-cyanoindole derivatives has been explored through different methodologies. A novel approach using a flow microwave device has been developed for the synthesis of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures . Another method involves a base-modulated palladium-catalyzed reductive N-heterocyclization, which can selectively produce 3-cyanoindoles or 4-cyanoquinolines from a common precursor . Additionally, a three-component reaction involving 2,2,2-trifluoroethyl ketones, aryl azides, and aqueous ammonia has been used to synthesize 4-cyano-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 4-cyanoindole has been extensively studied. The rotationally resolved electronic spectrum of 4-cyanoindole and its isotopologues has been measured, providing insights into the dipole moments in both the ground and electronically excited states . The geometry changes upon electronic excitation have been determined from a combined Franck-Condon and rotational constants fit, which helps in understanding the structural dynamics of the molecule in different states .
Chemical Reactions Analysis
4-Cyanoindole participates in various chemical reactions, which are essential for constructing more complex molecules. For instance, N-cyano-2,3-dialkylindoles, which can be obtained from N-sodioindoles, show different reactivity under electrophilic bromination conditions compared to N-acylindoles but can yield brominated products under free radical conditions . These reactions are significant for the synthesis of kinamycins, which are a group of antibiotics.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cyanoindole derivatives have been characterized in several studies. The excited state lifetime of isolated 4-cyanoindole has been determined to be around 11 ns, which varies for different isotopologues . The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene has been performed, resulting in a new soluble conducting copolymer with good redox activity, thermal stability, and high conductivity, which also exhibits blue-light emission properties . These properties are crucial for the potential application of 4-cyanoindole derivatives in electronic and optoelectronic devices.
Wissenschaftliche Forschungsanwendungen
Physical Chemistry
4-Cyanoindole has been used in the field of physical chemistry to study its structures, dipole moments, and excited state lifetime .
Method of Application
The rotationally resolved electronic spectrum of 4-cyanoindole and some N-D and C-D deuterated isotopologues were measured and analyzed. Dipole moments in the ground and electronically excited state were determined using electronic Stark spectroscopy .
Results
From the geometry changes upon excitation, orientation of the transition dipole moment, and the values for the permanent dipole moments, the lowest excited singlet state could be shown to be of L a symmetry. The excited state lifetime of isolated 4-cyanoindole has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found .
Fluorescence Spectroscopy
4-Cyanoindole has been used in fluorescence spectroscopy to investigate various DNA-related questions .
Method of Application
4-Cyanoindole was used as a fluorophore in combination with guanine, a quencher, to investigate DNA-protein binding interaction, DNA–DNA association, and conformational distribution of single-stranded DNA (ssDNA) in solution .
Results
The study suggests that 4-Cyanoindole and guanine constitute a useful fluorophore-quencher pair for investigating various DNA-related questions via fluorescence spectroscopy .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Cyanoindole are not explicitly mentioned in the retrieved sources, its use as a synthetic intermediate in various chemical reactions, including the preparation of potential anticancer immunomodulators, suggests that it may continue to be a valuable compound in pharmaceutical synthesis .
Eigenschaften
IUPAC Name |
1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUFGDDOMXCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396837 | |
| Record name | 4-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanoindole | |
CAS RN |
16136-52-0 | |
| Record name | 4-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



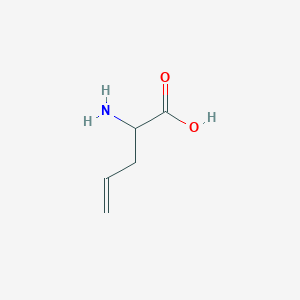
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
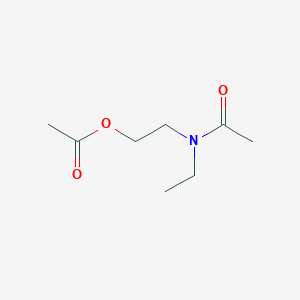
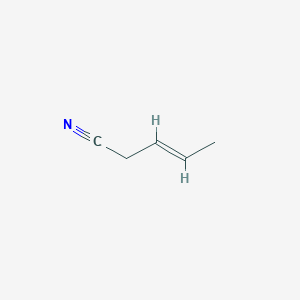

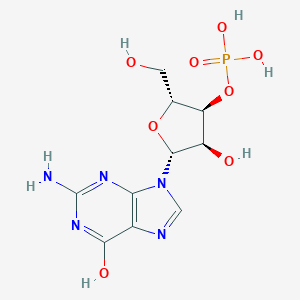
![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)
